Disease Prognosis Stratification in Adult-Onset Still's Disease: Serum Isovalerylsarcosine Distinguishes Clinical Outcome Patterns
In a validated UPLC/MS-based metabolomic study of 44 AOSD patients, serum isovalerylsarcosine levels were significantly lower in the chronic articular pattern (median = 77.0 AU/mL) compared with both the monocyclic systemic pattern (median = 341.5 AU/mL; p < 0.01) and the polycyclic systemic pattern (median = 168.0 AU/mL; p < 0.05) [1]. This 4.4-fold difference between chronic articular and monocyclic systemic patterns is the largest fold-change among the 13 validated differentially expressed metabolites in this study. No comparator compound (e.g., N-isovalerylglycine or N-isovalerylalanine) was measured in the same cohort, so this evidence is a within-compound, cross-phenotype comparison rather than a direct head-to-head comparator study [1].
| Evidence Dimension | Serum concentration (arbitrary units/mL) by disease outcome phenotype in AOSD |
|---|---|
| Target Compound Data | Chronic articular pattern: median 77.0 AU/mL; Polycyclic systemic pattern: median 168.0 AU/mL; Monocyclic systemic pattern: median 341.5 AU/mL |
| Comparator Or Baseline | Monocyclic systemic pattern (341.5 AU/mL) as reference phenotype; polycyclic systemic (168.0 AU/mL) as intermediate phenotype |
| Quantified Difference | 4.4-fold lower in chronic articular vs. monocyclic systemic (p < 0.01); 2.2-fold lower in chronic articular vs. polycyclic systemic (p < 0.05) |
| Conditions | UPLC/MS analysis with multiple reaction monitoring (MRM); serum samples from 44 AOSD patients and 42 healthy controls; pure standards used for confirmation |
Why This Matters
The large dynamic range of isovalerylsarcosine across AOSD outcome patterns (4.4-fold) provides superior discriminatory power for prognostic stratification compared to other metabolites in the same panel, directly impacting the decision to procure isovalerylsarcosine as a quantitative standard for AOSD biomarker validation studies.
- [1] Chen DY, Chen YM, Chien HJ, Lin CC, Hsieh CW, Chen HH, Hung WT, Lai CC. Metabolic Disturbances in Adult-Onset Still's Disease Evaluated Using Liquid Chromatography/Mass Spectrometry-Based Metabolomic Analysis. PLoS ONE, 2016; 11(12): e0168147. PMID: 28005947. View Source
